molecular formula C7H3ClN4 B8128505 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B8128505
M. Wt: 178.58 g/mol
InChI Key: SOPAXNHPYMAOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a chemical compound with the molecular formula C7H3ClN4. It is known for its high thermal and chemical stability, appearing as a white to light yellow solid . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile can be achieved through several organic synthesis routes. One common method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another method utilizes microwave-mediated, catalyst-free conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves bulk custom synthesis, where the compound is manufactured in large quantities to meet specific requirements . The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various triazolo-pyridine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high thermal and chemical stability, combined with its versatility in various chemical reactions, makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-6-2-1-5(3-9)7-10-4-11-12(6)7/h1-2,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPAXNHPYMAOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NN2C(=C1)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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